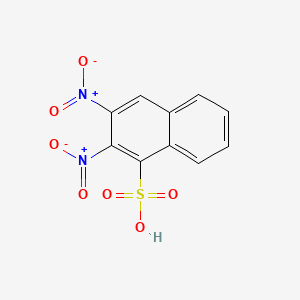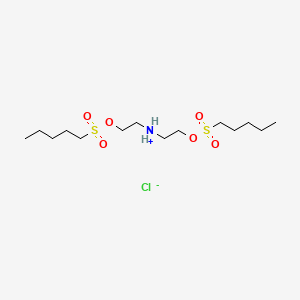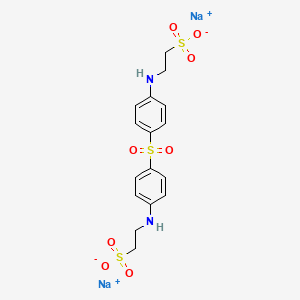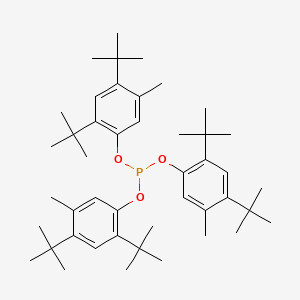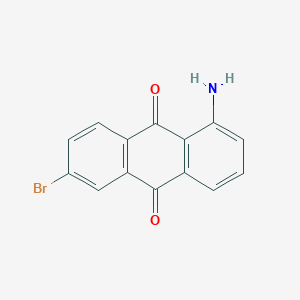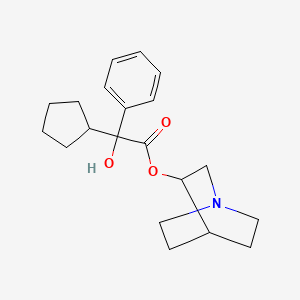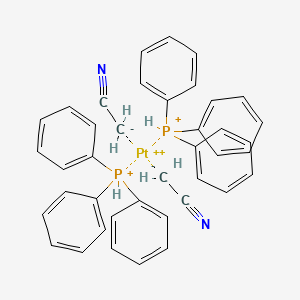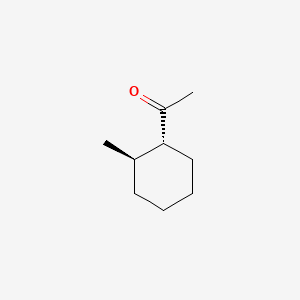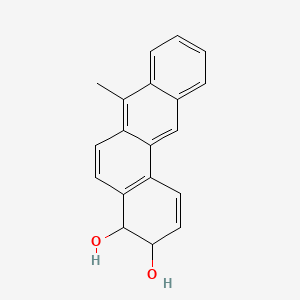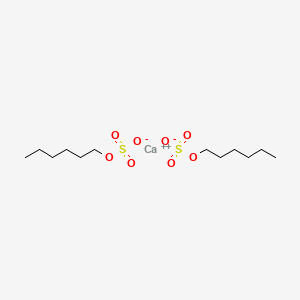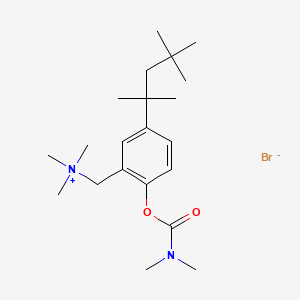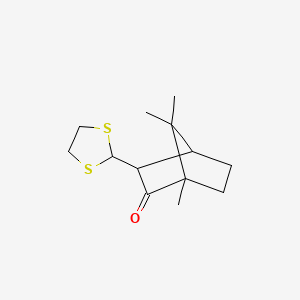
3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(221)heptan-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one typically involves the reaction of 1,3-dithiolan-2-yl derivatives with suitable precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions, as a potential inhibitor, or as a probe to understand biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industry, the compound can be utilized in the production of specialty chemicals, materials, and as an additive in various formulations.
Mécanisme D'action
The mechanism by which 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-(1,3-Dithiolan-2-yl)-1H-indole
3-(1,3-Dithian-2-yl)-1-propanol
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
Uniqueness: Compared to these similar compounds, 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one stands out due to its unique bicyclic structure and the presence of the trimethyl group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed insight into the compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
60575-30-6 |
|---|---|
Formule moléculaire |
C13H20OS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
3-(1,3-dithiolan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H20OS2/c1-12(2)8-4-5-13(12,3)10(14)9(8)11-15-6-7-16-11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
QAEFLEVKHLPRGB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C3SCCS3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
